molecular formula C2H3N<br>CH3CN<br>CH3CN<br>C2H3N B125043 Acetonitrile CAS No. 148642-19-7

Acetonitrile

Cat. No.: B125043
CAS No.: 148642-19-7
M. Wt: 41.05 g/mol
InChI Key: WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Description

Acetonitrile, also known as methyl cyanide or ethanenitrile, is a colorless liquid with a faint, distinct, and fruity odor. It is the simplest organic nitrile, with the chemical formula CH₃CN. This compound is primarily produced as a byproduct during the manufacture of acrylonitrile. It is widely used as a solvent in organic synthesis and in the purification of butadiene .

Synthetic Routes and Reaction Conditions:

    Laboratory Synthesis: this compound can be synthesized by the dehydration of acetamide using phosphorus pentoxide.

    Industrial Production: Industrially, this compound is produced as a byproduct during the production of acrylonitrile via the ammoxidation of propylene.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including acetic acid and hydrogen cyanide.

    Reduction: It can be reduced to ethylamine using hydrogen in the presence of a catalyst.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalysts such as palladium or nickel are used in the hydrogenation process.

    Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly used.

Major Products:

Mechanism of Action

Target of Action

Acetonitrile, also known as methyl cyanide, is primarily used as an organic solvent and an important intermediate in organic synthesis . It doesn’t have a specific biological target, but its properties make it a valuable tool in various chemical reactions. It’s a small polar molecule with a high relative permittivity, which is conducive to the dissociation of ion pairs into free ions .

Mode of Action

This compound can be deprotonated to form a nucleophile, and the nitrogen with lone pair electrons can also act as a nucleophile . Additionally, the cleavage of the H3C-CN bond or H-CH2CN in CH3CN generates CN or CH2CN radicals . Therefore, this compound can be used as an important synthon in many types of organic reactions .

Biochemical Pathways

This compound is involved in various biochemical pathways, particularly in the synthesis of nitrogen-containing or nitrile-containing compounds . It’s used in the conversion reactions as a building block, which has become one of the most attractive fields in organic synthesis . Especially in the field of electrochemical conversions involving this compound, due to its good conductivity and environmentally friendly features, it has become a powerful tool .

Pharmacokinetics

Information on the pharmacokinetics of this compound is limited. It’s known that this compound is readily absorbed through the gastrointestinal tract, the skin, and the lungs and is distributed uniformly in the whole body . The elimination half-time for this compound in blood is about 30 hours in humans . This compound, thiocyanate, and a very small fraction of the cyanide are excreted in the urine .

Result of Action

The primary result of this compound’s action is its role in facilitating various chemical reactions. As a solvent, it can dissolve a wide range of substances, making it invaluable in laboratory settings . In organic synthesis, it’s used as an intermediate, participating in reactions to form a variety of important compounds .

Action Environment

This compound’s action, efficacy, and stability can be influenced by environmental factors. It has low toxicity due to its rapid volatilization and biodegradation . Exposure to high concentrations can lead to health issues, including irritation of mucous membranes and central nervous system effects such as headaches, numbness, and tremors .

Biochemical Analysis

Scientific Research Applications

Acetonitrile has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Methanol: Both acetonitrile and methanol are polar solvents, but this compound has a higher boiling point and is less toxic.

    Acetone: this compound is more stable and has a higher boiling point compared to acetone.

    Ethanol: Ethanol is less polar than this compound and is more commonly used as a solvent in biological applications due to its lower toxicity.

Uniqueness of this compound: this compound’s unique properties, such as its high dielectric constant, low viscosity, and ability to dissolve a wide range of compounds, make it an invaluable solvent in both laboratory and industrial settings. Its stability and compatibility with various chemical reactions further enhance its utility .

Properties

IUPAC Name

acetonitrile
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InChI

InChI=1S/C2H3N/c1-2-3/h1H3
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InChI Key

WEVYAHXRMPXWCK-UHFFFAOYSA-N
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Canonical SMILES

CC#N
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Molecular Formula

CH3CN, Array, C2H3N
Record name ACETONITRILE
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Related CAS

66016-35-1, 26809-02-9
Record name Acetonitrile, dimer
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DSSTOX Substance ID

DTXSID7020009
Record name Acetonitrile
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Molecular Weight

41.05 g/mol
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Physical Description

Acetonitrile appears as a colorless limpid liquid with an aromatic odor. Flash point 42 °F. Density 0.783 g / cm3. Toxic by skin absorption. Less dense than water. Vapors are denser than air., Liquid, Colorless liquid with an aromatic odor; Note: Forms cyanide in the body; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an aromatic odor.
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Boiling Point

178.9 °F at 760 mmHg (NTP, 1992), 81.6 °C at 760 mm Hg, Burns with luminous flame; dielectric constant: 38.8 at 20 °C; constant boiling mixture with water contains 16% H2O and bp: 76 °C, 82 °C, 179 °F
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Flash Point

42 °F (NTP, 1992), 12.8 °C, 42 °F (6 °C) (Open Cup), 2 °C c.c., 42 °F (open cup), (oc) 42 °F
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Solubility

greater than or equal to 100 mg/mL at 72.5 °F (NTP, 1992), In water, >800 g/L at 25 °C, In water, infinite solubility at 25 °C, Miscible with methanol, methyl acetate, ethyl acetate, ether, acetamide solutions, chloroform, carbon tetrachloride, ethylene chloride, and with many unsaturated hydrocarbons; immiscible with many saturated hydrocarbons (petroleum fractions)., Soluble in alcohol, For more Solubility (Complete) data for ACETONITRILE (6 total), please visit the HSDB record page., Solubility in water, g/100ml at 20 °C: 1390 (very good), Miscible
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Density

0.787 at 68 °F (USCG, 1999) - Less dense than water; will float, Specific gravity: 0.78745 at 15 °C/4 °C, Percent in saturated air: 9.6; Density of saturated air: 1.04 (Air = 1), Saturated liquid density: 48.730 lb/cu ft; liquid heat capacity: 0.540 Btu/lb-F; saturated vapor pressure: 1.383 lb/sq in; saturated vapor density: 0.00998 lb/cu ft (all at 70 °F), Relative density (water = 1): 0.8, 0.787, 0.78
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Vapor Density

1.42 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 1.42 (Air = 1), Relative vapor density (air = 1): 1.4, 1.42
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Vapor Pressure

73 mmHg at 68 °F (NTP, 1992), 88.8 [mmHg], 88.8 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 9.9, 73 mmHg
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Mechanism of Action

Aliphatic nitriles (including acetonitrile) possess little if any acute toxicity in absence of normal hepatic function & are activated by hepatic mechanisms to release cyanide which accounts for major acute toxic effects.
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Impurities

The principal organic impurity in commercial acetonitrile is propionitrile; small amounts of allyl alcohol may be present., Maximum limits of impurities: residue after evaporation 0.0005%, acidity (as acetic acid) 0.03%, alkalinity (as ammonia) 0.001%, water 0.05%. /'Photrex' Reagent, for spectrophotometry/
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Color/Form

Colorless, limpid liquid

CAS No.

75-05-8
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Melting Point

-49 °F (NTP, 1992), -44 °C, -46 °C, -49 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Acetonitrile
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Acetonitrile
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Acetonitrile
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Acetonitrile
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Acetonitrile
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.